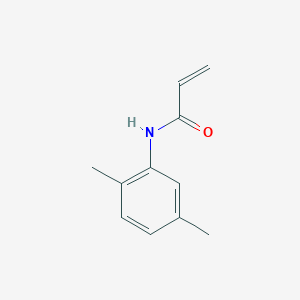

N-(2,5-dimethylphenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,5-dimethylphenyl)prop-2-enamide” is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.231. It is also known by other names such as Acetanilide, 2’,5’-dimethyl-; 2,5-Dimethylacetanilide; 2’,5’-Acetoxylidide; 2’,5’-Dimethylacetanilide; N-(2,5-Dimethylphenyl)acetamide; 2,5-DMA .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of rilpivirine, a related compound, was achieved by allowing the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux condition .Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

Recent developments have highlighted the utility of N,N-dimethyl enaminones, structurally related to N-(2,5-dimethylphenyl)prop-2-enamide, as building blocks for synthesizing a diverse range of heterocyclic compounds. These compounds have shown significant biological interest, providing access to new classes of biologically active heterocycles for biomedical applications. This reactivity is leveraged in the synthesis of complex molecules, indicating the chemical's role in advancing organic synthesis methodologies (Gaber et al., 2017).

Catalysis

In catalysis, the hydrogenation of enamides, which can be structurally related to this compound, has been studied extensively to understand the impact of ligands and substrates on the mechanism. These findings contribute to the development of more efficient catalytic processes, including the hydrogenation of various organic substrates, showcasing the potential of such compounds in facilitating chemical transformations (Donoghue et al., 2007).

Polymerization

Research has also delved into the polymerization aspects, where compounds similar to this compound serve as monomers or initiators in the polymerization process. This includes the development of polymeric materials with desirable properties, such as high thermal stability and mechanical strength. Such studies are crucial for the advancement of materials science, offering insights into the synthesis of new polymeric materials with tailored properties for various applications (Liaw et al., 1998).

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-4-11(13)12-10-7-8(2)5-6-9(10)3/h4-7H,1H2,2-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUFTJQREYWRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2971444.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2971457.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2971464.png)